molecular formula C24H33NO5S B6037838 5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine;oxalic acid

5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine;oxalic acid

Cat. No.: B6037838
M. Wt: 447.6 g/mol
InChI Key: XEMWGIRBCWPAQX-UHFFFAOYSA-N
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Description

5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further connected to a pyridine ring through an ethyl chain. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfinyl Intermediate: The initial step involves the reaction of 3,5-ditert-butylphenyl bromide with a sulfinylating agent such as sulfinyl chloride in the presence of a base like triethylamine. This reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions.

    Coupling with Pyridine Derivative: The sulfinyl intermediate is then coupled with 2-methylpyridine through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and is performed under reflux conditions.

    Oxalic Acid Addition: Finally, the product is treated with oxalic acid to form the desired compound. This step enhances the solubility and stability of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

    Substitution: Electrophiles like bromine or nitronium ion; reactions are often conducted in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Introduction of functional groups such as halogens or nitro groups on the phenyl ring.

Scientific Research Applications

5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Ditert-butylphenylboronic acid: Shares the 3,5-ditert-butylphenyl moiety but differs in the functional group attached to the phenyl ring.

    5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfanylethyl]-2-methylpyridine: Similar structure but with a fluorine atom on the phenyl ring instead of a sulfinyl group.

Uniqueness

5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[2-(3,5-ditert-butylphenyl)sulfinylethyl]-2-methylpyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NOS.C2H2O4/c1-16-8-9-17(15-23-16)10-11-25(24)20-13-18(21(2,3)4)12-19(14-20)22(5,6)7;3-1(4)2(5)6/h8-9,12-15H,10-11H2,1-7H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMWGIRBCWPAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCS(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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